N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide

Descripción general

Descripción

“N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is a type of ionic liquid . Ionic liquids are salts in a liquid state at low temperatures, often below 100°C, or even at room temperature . They are known for their wide electrochemical windows and high viscosity, making them useful candidates in electrochemical energy applications .

Molecular Structure Analysis

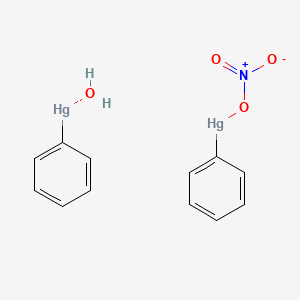

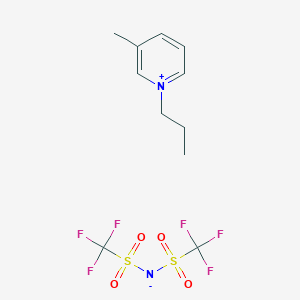

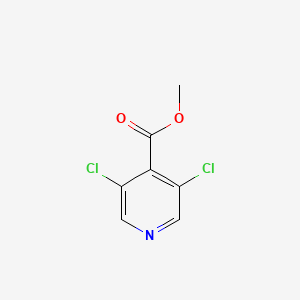

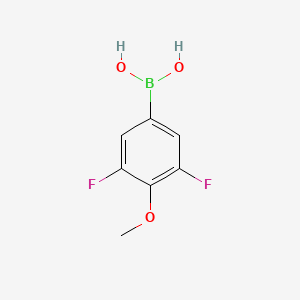

The molecular formula of “N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is [C6H14N]+ [N (SO2CF3)2] with a molecular weight of 380.33 .

Chemical Reactions Analysis

“N-propyl-3-methylpyrrolidinium bis-(fluorosulfonyl)imide” has been investigated for sodium metal battery applications . Cyclic voltammetry indicated a stable sodium plating behavior with a current of 5 mA cm −2 at 25 °C to 20 mA cm −2 at 100 °C, along with high reversibility .

Physical And Chemical Properties Analysis

“N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide” is a colorless to pale yellow liquid with a melting point of 0°C and a density of 1.44 g/cm^3 .

Aplicaciones Científicas De Investigación

-

Sodium Metal Battery Applications

- Field : Physical Chemistry

- Application Summary : This compound is used in sodium metal battery applications .

- Methods of Application : The physicochemical properties of a range of NaNTf2 salt concentrations in N-propyl-N-methylpyrrolidinium bis (fluorosulfonyl)imide ionic liquid were investigated by DSC, conductivity, cyclic voltammetry and diffusivity studies .

- Results : Cyclic voltammetry indicated a stable sodium plating behavior with a current of 5 mA cm −2 at 25 °C to 20 mA cm −2 at 100 °C, along with high reversibility .

-

Natural Rubber Composites

- Field : Polymer Science

- Application Summary : This compound is used for fine-tuning the cure characteristics and physico-chemical properties of elastomer composites based on a biodegradable natural rubber (NR) matrix .

- Methods of Application : ILs with TFSI anion and different cations, such as alkylpyrrolidinium, alkylammonium, and alkylsulfonium cations, were applied to increase the efficiency of sulfur vulcanization and to improve the performance of NR composites .

- Results : Pyrrolidinium and ammonium ILs effectively supported the vulcanization, reducing the optimal vulcanization time and temperature of NR compounds and increasing the crosslink density of the vulcanizates .

-

Detection of Dopamine and Uric Acid

- Field : Biochemistry

- Application Summary : This compound is used in the modification of electrodes applicable in the detection of dopamine and uric acid in the human urine sample .

- Methods of Application : The compound is used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using Cu nanoparticles .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Electrolytes in Lithium/Sodium Ion Batteries and Dye-Sensitized Solar Cells

- Field : Energy Storage and Conversion

- Application Summary : This compound is used as electrolytes in lithium/sodium ion batteries and dye-sensitized solar cells .

- Methods of Application : The compound is also used as media for synthesis of conducting polymers and intercalation electrode materials .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Ether Aided Superconcentrated Ionic Liquid Electrolyte

- Field : Energy Storage

- Application Summary : This compound is used in a novel ether aided superconcentrated ionic liquid electrolyte for long-life practical lithium metal battery applications .

- Methods of Application : The compound is combined with ionic liquid and ether solvent, 1,2 dimethoxy ethane (DME) with 3.2 mol kg−1 LiFSI salt, which offers an alternative ion-transport mechanism and improves the overall fluidity of the electrolyte .

- Results : The electrolyte is used in a lithium metal battery against a high mass loading (∼12 mg cm −2) LFP cathode which was cycled at a relatively high current rate of 1 mA cm −2 for 350 cycles without capacity fading and offered an overall coulombic efficiency of >99.8% .

-

Ullmann Homocoupling of Aryl Halides or Aryl Boronic Acids

- Field : Organic Chemistry

- Application Summary : This compound is used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using Cu nanoparticles .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Electrode Modification for Biochemical Detection

- Field : Biochemistry

- Application Summary : This compound is used in the modification of electrodes applicable in the detection of dopamine and uric acid in the human urine sample .

- Methods of Application : The compound is used as a solvent in the Ullmann homocoupling of aryl halides or aryl boronic acids using Cu nanoparticles .

- Results : The specific results or outcomes of this application are not provided in the source .

-

Synthesis of Conducting Polymers and Intercalation Electrode Materials

- Field : Material Science

- Application Summary : This compound is used as media for synthesis of conducting polymers and intercalation electrode materials .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes of this application are not provided in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;3-methyl-1-propylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-5-9(2)8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHAYTMSFWSOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583527 | |

| Record name | 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-3-methylpyridinium bis-(trifluoromethylsulfonyl)imide | |

CAS RN |

817575-06-7 | |

| Record name | 3-Methyl-1-propylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![RuCl2[(R)-DM-BINAP][(R,R)-DPEN]](/img/structure/B1591378.png)

![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)

![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)